DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Descripción general

Descripción

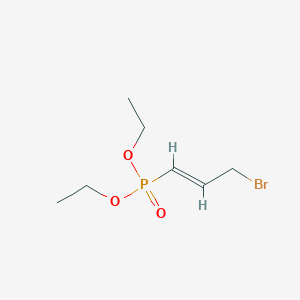

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is an organophosphorus compound characterized by the presence of a bromo group and a diethoxyphosphoryl group attached to a propene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE typically involves the reaction of 3-bromo-1-propene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or radicals.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar aprotic solvents and moderate temperatures.

Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides are used. Conditions may vary depending on the specific addition reaction.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include azido, thio, and alkoxy derivatives.

Addition Reactions: Products include halogenated or hydrogenated derivatives.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is extensively utilized in the pharmaceutical industry for the development of new therapeutic agents. Its applications include:

- Synthesis of Phosphonate Derivatives : It serves as a key intermediate in synthesizing various phosphonate derivatives, which exhibit significant biological activity. These derivatives are explored for potential uses in treating diseases such as cancer and infections .

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes and pathways .

Agrochemical Synthesis

In agrochemistry, this compound plays a crucial role as an intermediate in the synthesis of various agrochemicals:

- Pesticide Development : It is integral in developing pesticides that enhance crop protection against pests and diseases. Its reactivity allows for modifications that improve efficacy and safety profiles of agrochemical products .

Material Science

The compound is also explored in material science for its potential applications:

- Flame Retardants : this compound is used in developing flame retardants, contributing to improved safety in industrial applications. Its phosphorus-containing structure enhances the fire resistance of materials .

Biochemical Studies

In biochemical research, this compound is utilized to understand various biological mechanisms:

- Enzyme Inhibition Studies : It aids in studying enzyme inhibition, which is crucial for identifying new drug targets and understanding metabolic pathways. The interactions between this compound and biological molecules are significant for drug design .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Research | Synthesis of phosphonate derivatives; biochemical probes |

| Agrochemical Synthesis | Intermediate for pesticide development |

| Material Science | Development of flame retardants |

| Biochemical Studies | Enzyme inhibition studies; understanding metabolic pathways |

Case Study 1: Development of Anticancer Agents

A study highlighted the synthesis of novel phosphonate derivatives from this compound, leading to compounds with promising anticancer activity. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Study 2: Pesticide Efficacy

Research focused on the application of this compound as an intermediate in a new class of pesticides showed enhanced efficacy compared to traditional compounds. Field trials indicated improved pest control with reduced environmental impact .

Case Study 3: Flame Retardant Development

Investigations into the use of this compound in flame retardant formulations revealed its effectiveness in reducing flammability ratings of polymers, making it a valuable additive in safety-critical applications .

Mecanismo De Acción

The mechanism of action of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves its interaction with specific molecular targets. The bromo group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-chloro-1-diethoxyphosphorylprop-1-ene: Similar structure but with a chloro group instead of a bromo group.

(E)-3-iodo-1-diethoxyphosphorylprop-1-ene: Similar structure but with an iodo group instead of a bromo group.

(E)-3-bromo-1-dimethoxyphosphorylprop-1-ene: Similar structure but with dimethoxyphosphoryl group instead of diethoxyphosphoryl group.

Uniqueness

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is unique due to the combination of its bromo and diethoxyphosphoryl groups, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in organic synthesis, medicinal chemistry, and material science.

Actividad Biológica

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on various research findings.

This compound, also known as diethyl 3-bromo-1-propenephosphonate, is characterized by the following properties:

- Molecular Formula : C₉H₁₃BrO₄P

- Boiling Point : 75 °C (at 1 mmHg)

- Density : 1.34 g/cm³

- Refractive Index : 1.479-1.481

- Purity : Typically available in 95% purity, mainly in the trans configuration .

Antimicrobial Properties

Research indicates that phosphonate compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of key enzymes or interference with cellular processes in bacteria and fungi.

- Case Study : A study highlighted the antibacterial effects of phosphonates against various strains of bacteria, demonstrating an inhibition of growth at low concentrations .

Antitumor Activity

Phosphonates are also being explored for their antitumor properties. This compound has shown promise in preliminary studies.

- Research Findings : In vitro assays indicated that certain phosphonates can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other phosphonates, it may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.

- Cellular Signaling Interference : Phosphonates can disrupt signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Derivatives and Related Compounds

Research into related phosphonates has revealed a variety of derivatives that exhibit enhanced biological activities. For instance, modifications to the alkyl groups or the introduction of additional functional groups can significantly alter their pharmacological profiles .

Applications in Agriculture and Medicine

This compound is being investigated for applications beyond pharmaceuticals:

- Agricultural Use : Its antimicrobial properties make it a candidate for developing new pesticides or fungicides.

- Medicinal Chemistry : Ongoing research aims to explore its efficacy as an antiviral agent, particularly against emerging viral pathogens .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMZWCJYREOLX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420646 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66498-59-7 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.